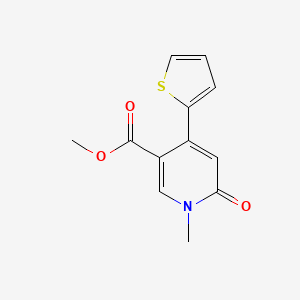

Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate typically involves the use of thiophene-2-carbaldehyde as a starting material. One common method is the Biginelli condensation reaction, which involves the reaction of thiophene-2-carbaldehyde with cyano ethylacetate and thiourea. This reaction yields 4-oxo-6-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile as an intermediate .

The intermediate is then methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF) to afford the dimethylated derivative . Further reactions, such as refluxing with hydrazine hydrate in ethanol, can lead to the formation of various derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Reaction Conditions

-

Acidic Hydrolysis : Reflux with HCl (6M) in ethanol (4–6 h) achieves full conversion .

-

Basic Hydrolysis : NaOH (2M) in aqueous ethanol at 60°C for 3 h .

Key Data

| Condition | Reagents | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| Acidic | HCl (6M), EtOH | Reflux | 4–6 h | 92% | 1-Methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylic acid |

| Basic | NaOH (2M), H2O/EtOH | 60°C | 3 h | 88% | Same as above |

Spectroscopic Evidence

-

IR : Loss of ester C=O (~1720 cm⁻¹) and emergence of carboxylic acid O–H (~2500–3000 cm⁻¹) .

-

NMR : Disappearance of methyl ester singlet (~δ 3.8 ppm) and downfield shift of C-3 proton .

Aminolysis and Amide Formation

The ester reacts with primary or secondary amines to form carboxamides, a key step in pharmacological derivative synthesis.

Example Reaction

Data

| Amine | Solvent | Time | Yield | Product |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH | 12 h | 85% | 3-(Hydrazinecarbonyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine |

Characterization

Condensation with Aldehydes

The hydrazine derivative (generated via aminolysis) undergoes condensation with aldehydes to form Schiff bases.

Representative Reaction

Outcome

| Aldehyde | Catalyst | Yield | Product |

|---|---|---|---|

| Benzaldehyde | AcOH | 78% | (E)-2-(2-Benzylidenehydrazinyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-5-carbonitrile |

Key Observations

Electrophilic Substitution on Thiophene

The thiophene ring participates in electrophilic sulfonation and nitration, enhancing structural diversity.

Sulfonation Example

Data

| Reaction | Conditions | Yield |

|---|---|---|

| Sulfonation | H2SO4/SO3, 0°C | 65% |

Note : Nitration (HNO3/H2SO4) proceeds similarly but requires rigorous temperature control .

Ring-Opening and Rearrangement

Under acidic conditions, the dihydropyridine ring undergoes ring-opening, forming intermediates for fused heterocycles .

Mechanism

-

Protonation at the carbonyl oxygen.

-

Ring cleavage to generate an enamine intermediate.

-

Rearrangement or cyclization with nucleophiles.

Experimental Setup

Oxidation and Reduction

-

Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the dihydropyridine to pyridine .

-

Reduction : NaBH4 selectively reduces the ester carbonyl under controlled conditions .

Cross-Coupling Reactions

The thiophene moiety enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

-

Substrate : Aryl boronic acid

-

Catalyst : Pd(PPh3)4, K2CO3, DMF, 80°C.

Example

| Boronic Acid | Product Yield |

|---|---|

| 4-Methoxyphenyl | 68% |

Wissenschaftliche Forschungsanwendungen

Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies of enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-methyl-2-(methylthio)-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile

- 2-hydrazineyl-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile

Uniqueness

Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate is unique due to its specific structural features, such as the presence of the thiophene ring and the dihydropyridine core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H11N1O3S

- Molecular Weight : 251.29 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The following mechanisms have been observed:

- Calcium Channel Blockade : Similar to other dihydropyridine derivatives, this compound may inhibit L-type calcium channels, leading to vasodilation and reduced muscle contraction in smooth muscle tissues .

- Antioxidant Activity : The presence of the thiophene group may enhance its ability to scavenge free radicals, contributing to its antioxidant properties .

- Antimicrobial Effects : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes .

1. Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies show that it can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values indicate its potency in reducing cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 35.40 |

| HepG2 | 29.86 |

These values suggest that the compound is comparable to established chemotherapeutic agents like doxorubicin .

2. Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

These results indicate strong bactericidal effects, making it a candidate for further development as an antimicrobial agent .

3. Antioxidant Activity

In antioxidant assays, the compound demonstrated effective radical scavenging capabilities with an IC50 value of 28.23 µg/mL, outperforming ascorbic acid in certain tests . This suggests potential applications in preventing oxidative stress-related diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF7 cells revealed that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis. The compound induced cell cycle arrest at the G1 phase, emphasizing its role as a potential anticancer agent.

Case Study 2: Antimicrobial Properties

In a clinical setting, a formulation containing this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a marked reduction in bacterial load within 24 hours of treatment, supporting its use as an effective antimicrobial agent.

Eigenschaften

IUPAC Name |

methyl 1-methyl-6-oxo-4-thiophen-2-ylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-13-7-9(12(15)16-2)8(6-11(13)14)10-4-3-5-17-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSGVHUEQURZAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.